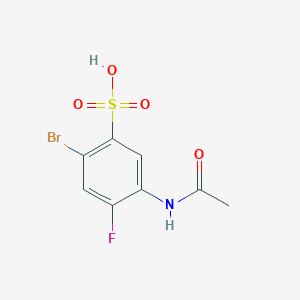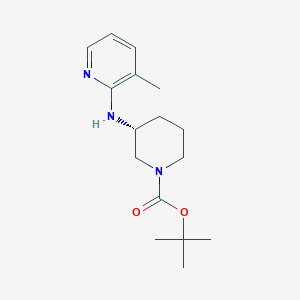
(2-(2-Methoxyethoxy)ethylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Methoxyethoxy)ethylamino)acetic acid is a chemical compound that belongs to the class of glycine derivatives It is characterized by the presence of a glycine moiety attached to a 2-(2-methoxyethoxy)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyethoxy)ethylamino)acetic acid typically involves the reaction of glycine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Methoxyethoxy)ethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(2-methoxyethoxy)ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-(2-Methoxyethoxy)ethylamino)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of (2-(2-Methoxyethoxy)ethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-Methoxyethoxy)ethyl]alanine
- N-[2-(2-Methoxyethoxy)ethyl]valine
- N-[2-(2-Methoxyethoxy)ethyl]leucine
Uniqueness
(2-(2-Methoxyethoxy)ethylamino)acetic acid is unique due to its specific chemical structure, which imparts distinct properties compared to other similar compounds. Its unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H15NO4 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-[2-(2-methoxyethoxy)ethylamino]acetic acid |
InChI |
InChI=1S/C7H15NO4/c1-11-4-5-12-3-2-8-6-7(9)10/h8H,2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
CHAPAHNWSCYFRM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCNCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Methoxyphenyl)-2-methyl-[1,3]dioxane](/img/structure/B8442675.png)


![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
![4-[4-(1-Naphthoyl)piperazin-1-yl]phenol](/img/structure/B8442694.png)




